Angiotensin II human, FAM-labeled

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

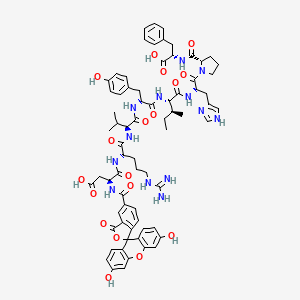

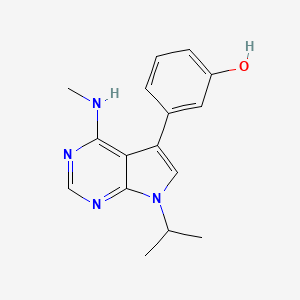

Angiotensin II human, FAM-labeled, is a fluorescently labeled peptide derived from angiotensin II. This compound is used extensively in research due to its ability to bind to specific receptors and its fluorescent properties, which allow for easy tracking and visualization in various biological assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human, FAM-labeled, involves the conjugation of the angiotensin II peptide with a fluorescent dye, carboxyfluorescein (FAM). The peptide sequence for angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The FAM dye is attached to the N-terminal of the peptide through a series of coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. After the peptide synthesis, the FAM dye is conjugated, and the final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions: Angiotensin II human, FAM-labeled, primarily undergoes substitution reactions during its synthesis. The peptide bond formation between the amino acids and the conjugation of the FAM dye are key substitution reactions.

Common Reagents and Conditions:

Coupling Reagents: DIC, HOBt

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Conditions: Room temperature to slightly elevated temperatures (25-40°C)

Major Products: The major product of these reactions is the FAM-labeled angiotensin II peptide, which is then purified to remove any unreacted starting materials and by-products .

Scientific Research Applications

Angiotensin II human, FAM-labeled, has a wide range of applications in scientific research:

Cardiovascular Research: Used to study the effects of angiotensin II on blood pressure regulation and cardiovascular function.

Cell Signaling: Helps in understanding the signaling pathways involving angiotensin II receptors, particularly in the renin-angiotensin system (RAS).

Apoptosis and Fibrosis: Investigates the role of angiotensin II in cell proliferation, fibrosis, and apoptosis.

Fluorescent Imaging: Utilized in various imaging techniques to track the binding and movement of angiotensin II in biological systems.

Mechanism of Action

Angiotensin II exerts its effects by binding to specific receptors, primarily the angiotensin II receptor type 1 (AT1). This binding activates G-protein-coupled receptor pathways, leading to the phosphorylation of myosin and subsequent smooth muscle contraction, resulting in vasoconstriction. Additionally, angiotensin II influences cell proliferation, fibrosis, and apoptosis through various signaling cascades .

Comparison with Similar Compounds

Angiotensin I: Precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).

Angiotensin III: Another active peptide in the RAS, with similar but less potent effects compared to angiotensin II.

Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions.

Uniqueness: Angiotensin II human, FAM-labeled, is unique due to its fluorescent labeling, which allows for real-time tracking and visualization in research applications. This property makes it particularly valuable in studies requiring precise localization and quantification of angiotensin II interactions .

Properties

Molecular Formula |

C71H81N13O18 |

|---|---|

Molecular Weight |

1404.5 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C71H81N13O18/c1-5-37(4)59(66(96)80-52(30-41-34-74-35-76-41)67(97)84-26-10-14-54(84)64(94)81-53(68(98)99)28-38-11-7-6-8-12-38)83-63(93)50(27-39-15-18-42(85)19-16-39)79-65(95)58(36(2)3)82-61(91)49(13-9-25-75-70(72)73)77-62(92)51(33-57(88)89)78-60(90)40-17-22-46-45(29-40)69(100)102-71(46)47-23-20-43(86)31-55(47)101-56-32-44(87)21-24-48(56)71/h6-8,11-12,15-24,29,31-32,34-37,49-54,58-59,85-87H,5,9-10,13-14,25-28,30,33H2,1-4H3,(H,74,76)(H,77,92)(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,91)(H,83,93)(H,88,89)(H,98,99)(H4,72,73,75)/t37-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |

InChI Key |

DPCSECZBQFFZOH-WIDNDGSMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)

![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)

![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)